molecular formula C5H8N2O B1304426 1,3-dimethyl-1H-pyrazol-5-ol CAS No. 5203-77-0

1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B1304426
CAS No.: 5203-77-0
M. Wt: 112.13 g/mol
InChI Key: JXPVQFCUIAKFLT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazol-5-ol is a heterocyclic compound with the molecular formula C5H8N2O. It is characterized by a five-membered ring structure containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylhydrazine in the presence of ethanol. The reaction mixture is refluxed for one hour, followed by the removal of ethanol and drying to obtain the product with a high yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the same basic principles as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole-3,5-diones, while substitution reactions can yield various alkylated or halogenated pyrazoles .

Scientific Research Applications

1,3-Dimethyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, including enzyme inhibition and antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: Similar in structure but lacks the hydroxyl group at the 5-position.

    5-Amino-1,3-dimethylpyrazole: Contains an amino group instead of a hydroxyl group at the 5-position.

    2,5-Dimethyl-1H-pyrazol-3-one: Similar structure with a ketone group at the 3-position

Uniqueness

1,3-Dimethyl-1H-pyrazol-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in various synthetic and biological applications .

Biological Activity

1,3-Dimethyl-1H-pyrazol-5-ol (DMPO) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H8N2OC_5H_8N_2O and features a pyrazole ring substituted with two methyl groups and a hydroxyl group. This unique structure contributes to its biological activity and interaction with various biomolecules .

Target Interactions

DMPO interacts with several biological targets, including enzymes and receptors. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the cholinergic system. This inhibition can lead to increased acetylcholine levels, impacting neuronal signaling and potentially offering therapeutic benefits in neurodegenerative diseases.

Biochemical Pathways

The compound affects multiple biochemical pathways, including those involved in apoptosis and cell signaling. For instance, DMPO can activate p53-mediated pathways leading to apoptosis in cancer cells, highlighting its potential as an anticancer agent. Additionally, it has demonstrated antileishmanial and antimalarial activities by disrupting the life cycles of parasites such as Leishmania aethiopica and Plasmodium berghei through enzyme inhibition .

Antimicrobial Effects

Research indicates that DMPO exhibits significant antimicrobial properties. It has been found effective against various pathogens, suggesting its potential as an alternative treatment for infectious diseases. The compound's mechanism involves interference with pathogen metabolism and replication .

Anti-inflammatory Properties

DMPO also possesses anti-inflammatory effects, making it a candidate for treating inflammatory conditions. Its ability to modulate immune responses could be beneficial in managing diseases characterized by chronic inflammation .

Case Studies

  • Anticancer Activity : A study investigated the effects of DMPO on different cancer cell lines. Results showed that DMPO induced apoptosis through caspase activation and modulation of Bcl-2 family proteins, indicating its potential as a chemotherapeutic agent .
  • Antiparasitic Effects : In vivo studies demonstrated that DMPO significantly reduced parasitic load in models infected with Leishmania and Plasmodium species. The compound's ability to disrupt the metabolic processes of these parasites was highlighted as a key mechanism behind its efficacy .

Research Findings Summary Table

Activity Effect Mechanism References
AnticancerInduces apoptosis in cancer cellsActivation of p53 pathways,
AntimicrobialEffective against Leishmania and PlasmodiumInhibition of key metabolic enzymes,
Anti-inflammatoryReduces inflammation markersModulation of immune responses ,
Enzyme InhibitionInhibits acetylcholinesteraseIncreases acetylcholine levels,

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-dimethyl-1H-pyrazol-5-ol, and how can purity be optimized?

The synthesis typically involves cyclization reactions using precursors like hydrazines and 1,3-dicarbonyl derivatives. A standard method includes reacting 1,3-dimethylpyrazole derivatives with hydroxyl-containing intermediates in ethanol or methanol under reflux conditions. Catalysts such as HCl or acetic acid are often employed to enhance reaction efficiency. Purification via column chromatography or recrystallization is critical to achieving high purity (>95%). Solvent selection (e.g., ethanol vs. acetonitrile) and temperature control (60–100°C) significantly impact yield and side-product formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of 1H/13C NMR and mass spectrometry (MS) . NMR is essential for identifying tautomeric forms (e.g., keto-enol equilibria) and substituent positions. For example, the hydroxyl proton in the enol form appears as a broad singlet near δ 12–14 ppm, while the keto form lacks this signal. MS (ESI or EI) confirms molecular weight and fragmentation patterns. Cross-validation with X-ray crystallography, when feasible, resolves ambiguities in tautomer assignment .

Q. How does solvent polarity influence the tautomeric equilibrium of this compound?

The compound exhibits solvent-dependent tautomerism. In polar aprotic solvents (e.g., DMSO), the keto form (C=O) predominates due to stabilization of the carbonyl group. In nonpolar solvents (e.g., CCl₄), the enol form (C–OH) is favored. Water promotes a mixed equilibrium. Researchers must account for this when interpreting NMR data or designing reactivity studies, as tautomer ratios directly affect chemical behavior .

Advanced Research Questions

Q. What strategies resolve contradictions in reported tautomeric ratios across studies?

Discrepancies often arise from solvent choice, temperature, or measurement techniques. To address this:

  • Perform solvent-dependent NMR studies (e.g., in DMSO-d₆ vs. CDCl₃).
  • Use computational chemistry (DFT calculations) to predict tautomer stability under varying conditions.
  • Validate with X-ray crystallography to identify the solid-state structure, which may differ from solution-phase equilibria .

Q. How can reaction conditions be optimized for derivatization of this compound?

Key considerations include:

  • Electrophilic substitution : Use POCl₃/DMF at 0–60°C for hydroxyl group activation.
  • Nucleophilic additions : Employ LiAlH₄ or NaBH₄ in THF for selective reduction of carbonyl groups.
  • Cross-coupling reactions : Catalyze with Pd/C or CuI in DMF under inert atmospheres. Reaction monitoring via TLC or HPLC ensures intermediate control and minimizes side products .

Q. What role does this compound play in pharmacological studies, and how is its bioactivity assessed?

While not directly linked to specific therapeutic applications in the evidence, its structural analogs (e.g., triazolothiadiazine derivatives) show antipsychotic and enzyme-inhibitory potential. Bioactivity assays should include:

  • In vitro enzyme inhibition (e.g., mutant SOD1 for ALS models).
  • Cell viability assays (MTT or resazurin) to evaluate cytotoxicity.
  • Molecular docking to predict binding affinities to target proteins .

Q. How do steric and electronic effects of the 1,3-dimethyl groups influence reactivity?

The methyl groups:

  • Steric hindrance : Reduce accessibility to the C5 hydroxyl group, limiting nucleophilic attack.
  • Electronic effects : Electron-donating methyl substituents stabilize the pyrazole ring, directing electrophiles to the C4 position. Computational studies (NBO analysis) quantify these effects .

Q. Methodological Challenges

Q. What computational tools are recommended for modeling tautomerization dynamics?

Use Gaussian 16 or ORCA for DFT calculations (B3LYP/6-311++Glevel) to map energy barriers between tautomers. Solvent effects are modeled via PCM or COSMOapproaches. Software like Chemaxon** automates tautomer enumeration and predicts dominant forms under specified conditions .

Q. How should researchers handle conflicting crystallographic vs. spectroscopic data?

  • Compare crystallographic data (e.g., bond lengths and angles) with NMR-derived J-coupling constants to identify discrepancies.
  • Re-examine crystallization solvents, as they may stabilize rare tautomers not observed in solution.
  • Validate with variable-temperature NMR to assess dynamic equilibria .

Q. What are best practices for synthesizing isotopically labeled analogs for mechanistic studies?

  • Deuterium labeling : Use D₂O or deuterated solvents during synthesis.
  • 13C/15N labeling : Incorporate labeled precursors (e.g., 13C-acetylacetone) in cyclization steps.
  • Confirm isotopic incorporation via HRMS and 2D NMR (HSQC/HMBC) .

Properties

IUPAC Name

2,5-dimethyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPVQFCUIAKFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377598
Record name 1,3-dimethyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5203-77-0
Record name 1,3-dimethyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-pyrazol-5-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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